molecular formula C8H9NO2 B12951988 (S)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol

(S)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol

Cat. No.: B12951988
M. Wt: 151.16 g/mol
InChI Key: ZVXJNBXHDDSCHZ-ZETCQYMHSA-N
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Description

(S)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol is a heterocyclic compound that features a fused pyran and pyridine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor under acidic or basic conditions. For example, starting from a pyridine derivative, the compound can be synthesized through a series of steps involving nucleophilic addition, cyclization, and reduction reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine ketones, while reduction can produce fully saturated pyran derivatives.

Scientific Research Applications

(S)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may bind to a receptor and block its activity, thereby preventing a disease-related pathway from being activated.

Comparison with Similar Compounds

Similar Compounds

    Dihydropyrano[2,3-c]pyrazoles: These compounds share a similar fused ring system and exhibit comparable biological activities.

    Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with similar structural features and applications in medicinal chemistry.

Uniqueness

(S)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol is unique due to its specific stereochemistry and the presence of both pyran and pyridine rings. This combination of features contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

(4S)-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol

InChI

InChI=1S/C8H9NO2/c10-7-3-5-11-8-6(7)2-1-4-9-8/h1-2,4,7,10H,3,5H2/t7-/m0/s1

InChI Key

ZVXJNBXHDDSCHZ-ZETCQYMHSA-N

Isomeric SMILES

C1COC2=C([C@H]1O)C=CC=N2

Canonical SMILES

C1COC2=C(C1O)C=CC=N2

Origin of Product

United States

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